Cas no 1000341-83-2 (3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine)

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine is a brominated heterocyclic compound featuring a fused pyrrole-pyridine core structure. This derivative is particularly valuable in organic synthesis and pharmaceutical research due to its reactivity as a versatile intermediate. The presence of bromine atoms at the 3- and 4-positions enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. Its rigid aromatic scaffold also makes it a useful building block for designing bioactive compounds or functional materials. The compound is typically handled under inert conditions due to its sensitivity, ensuring stability during synthetic applications. High-purity grades are available for research and development purposes.
3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine structure
1000341-83-2 structure
Product Name:3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine
CAS No:1000341-83-2
MF:C7H4Br2N2
MW:275.928059577942
MDL:MFCD09749992
CID:840594
PubChem ID:24729436
Update Time:2025-08-03

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine
    • 3,4-Dibromo-5-azaindole
    • DB-203935
    • DTXSID90646779
    • AKOS022173043
    • 1000341-83-2
    • MDL: MFCD09749992
    • Inchi: 1S/C7H4Br2N2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H
    • InChI Key: XLYNOUQRLSJSII-UHFFFAOYSA-N
    • SMILES: BrC1=CNC2C=CN=C(C=21)Br

Computed Properties

  • Exact Mass: 275.87207g/mol
  • Monoisotopic Mass: 273.87412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 28.7Ų

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine Pricemore >>

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3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1000341-83-2)3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine
Order Number:A897713
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:00
Price ($):591.0
Email:sales@amadischem.com

Additional information on 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Overview

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine, identified by the CAS Registry Number 1000341-83-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are heterocyclic aromatic compounds known for their unique electronic properties and potential biological activities. The structure of 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine consists of a pyrrole ring fused with a pyridine ring, with bromine atoms substituted at the 3 and 4 positions. This substitution pattern imparts distinct chemical and physical properties to the molecule.

The synthesis of 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine has been explored through various methodologies. Recent studies have focused on developing efficient and environmentally friendly routes to synthesize this compound. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction time while maintaining high yields. This method leverages the unique reactivity of bromine atoms in aromatic systems to facilitate the formation of the pyrrolopyridine core.

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine has demonstrated promising biological activity in recent research. Studies have shown that this compound exhibits potent anti-proliferative effects against various cancer cell lines. Its ability to inhibit the growth of cancer cells is attributed to its interaction with key cellular pathways involved in cell cycle regulation and apoptosis. Researchers have also explored its potential as a lead compound for drug development in oncology.

The chemical properties of 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine make it an interesting candidate for further exploration in materials science. Its aromaticity and heteroatom content contribute to its electronic characteristics, which could be harnessed in applications such as organic electronics or sensors. Recent advancements in computational chemistry have enabled detailed modeling of its electronic structure, providing insights into its potential uses in these fields.

In terms of stability and reactivity, 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine has shown remarkable resilience under various conditions. Its brominated positions confer resistance to oxidative degradation, making it suitable for applications requiring long-term stability. However, its reactivity towards nucleophilic substitution reactions remains an area of active investigation.

The study of 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine continues to expand across multiple disciplines. Collaborative efforts between chemists and biologists are yielding new insights into its therapeutic potential and chemical versatility. As research progresses, this compound is expected to play a pivotal role in advancing both medicinal chemistry and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1000341-83-2)3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine
A897713
Purity:99%
Quantity:1g
Price ($):591.0
Email